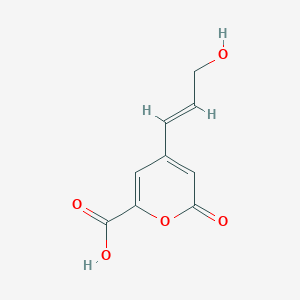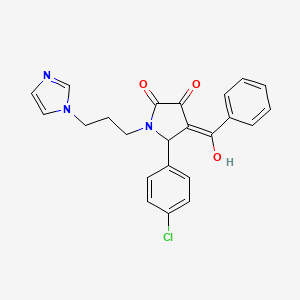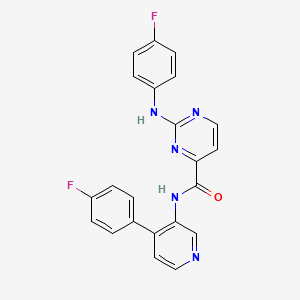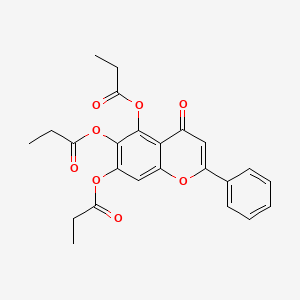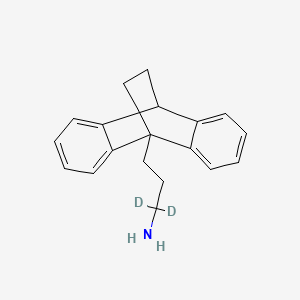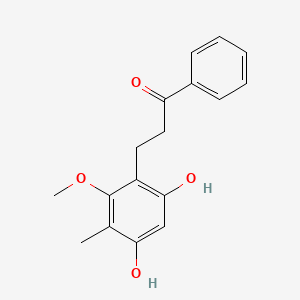
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one is a compound with a complex structure that includes both phenolic and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dihydroxy-2-methoxy-3-methylbenzaldehyde with phenylacetone under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanones.
科学研究应用
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
相似化合物的比较
Similar Compounds
4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde: A precursor in the synthesis of the target compound.
3-Methyl-4-anisaldehyde: Another compound with similar structural features.
Uniqueness
3-(4,6-Dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one is unique due to its combination of phenolic and ketone functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C17H18O4 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC 名称 |
3-(4,6-dihydroxy-2-methoxy-3-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O4/c1-11-15(19)10-16(20)13(17(11)21-2)8-9-14(18)12-6-4-3-5-7-12/h3-7,10,19-20H,8-9H2,1-2H3 |
InChI 键 |
FMIPTRUHEIUNEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1O)O)CCC(=O)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


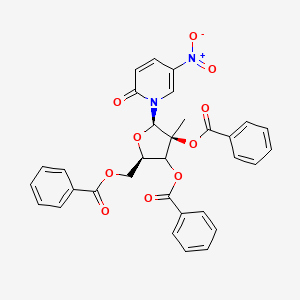
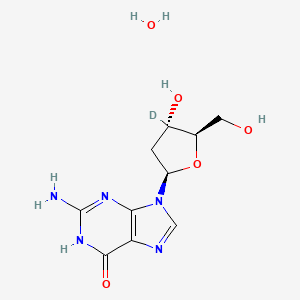
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)
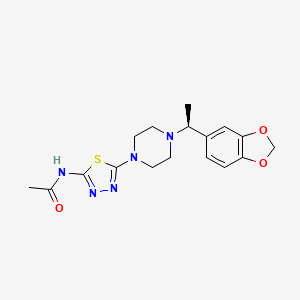
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
